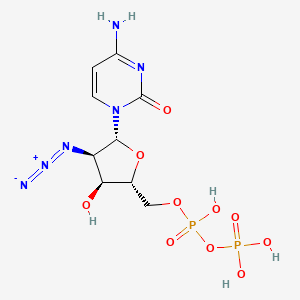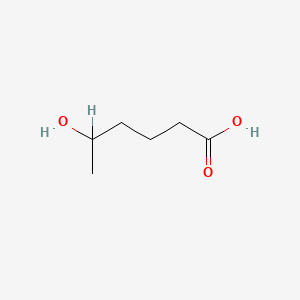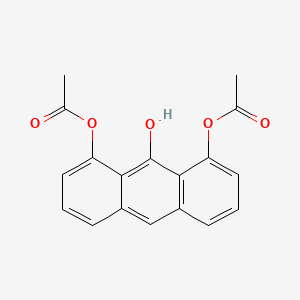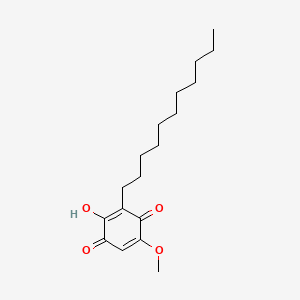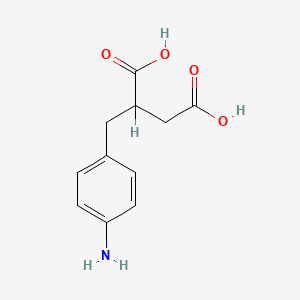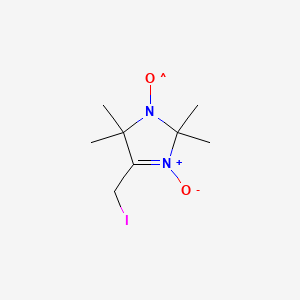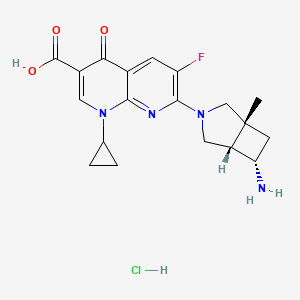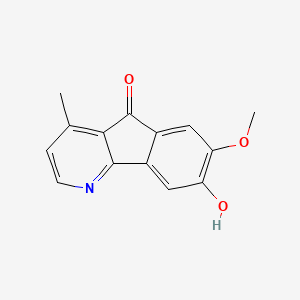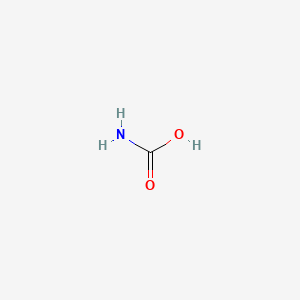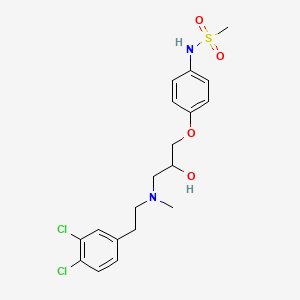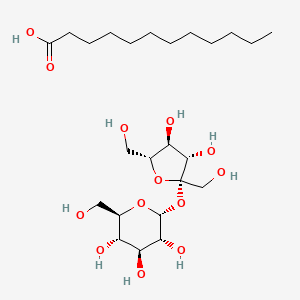
Methyl 3,4-dihydroxy-5-methoxybenzoate
概要
説明
Synthesis Analysis
The synthesis of Methyl 3,4-dihydroxy-5-methoxybenzoate and related compounds involves multi-step chemical reactions. For instance, one method involves the reaction of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one with 3-(3methoxybenzyl)-benzaldehyde, itself synthesized by reacting 3-hydroxybenzaldehyde with 3-methoxybenzoyl chloride using triethylamine (Medetalibeyoğlu, Beytur, & Yüksek, 2018). Another synthesis route involves bromination and hydrolysis starting from 4-bromo-2-fluorotoluene to eventually yield Methyl 4-bromo-2-methoxybenzoate (Chen Bing-he, 2008).
Molecular Structure Analysis
Molecular structure optimization and analysis, utilizing methods like Density Functional Theory (DFT), provide insights into the compound's electronic properties, molecular electrostatic potential, and structural parameters such as bond angles and lengths. The compound's structural and spectroscopic data can be accurately predicted using DFT/B3LYP and Hartree–Fock method with basis sets like 6-311G(d) and 3-21G (Kotan & Yuksek, 2021).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming different products based on the reactants and conditions. For example, it can participate in electrophilic cyclisation reactions to yield tetrahydrofurans, showcasing its versatility in organic synthesis (Iqbal, Pandey, & Chauhan, 1991).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Single crystal X-ray diffraction studies, for instance, provide detailed insights into the crystal packing and intermolecular interactions within the compound, which are essential for its application in various fields (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through various spectroscopic and computational studies. Techniques such as FT-IR, NMR, and mass spectroscopy, alongside quantum chemical calculations, provide comprehensive details on the compound's electronic structure, molecular orbitals, and potential chemical behavior under different conditions (Karrouchi et al., 2021).
科学的研究の応用
Bacterial Degradation and Methanol Production
Methyl 3,4-dihydroxy-5-methoxybenzoate, also known as 3-O-methylgallic acid, has been studied in bacterial degradation processes. In research conducted by Donnelly and Dagley (1980), it was observed that a strain of Pseudomonas putida could oxidize 3-O-methylgallic acid. This process is significant in the bacterial metabolism of aromatic compounds, leading to the production of methanol as a byproduct. The study provides insights into the microbial degradation pathways of methoxybenzoic acids and their role in natural methanol production (Donnelly & Dagley, 1980).
Corrinoid-Dependent Methyl Transfer Reactions
Another aspect of the scientific application of this compound is its involvement in corrinoid-dependent methyl transfer reactions. Stupperich and Konle (1993) demonstrated that proteins from Sporomusa ovata use methoxybenzoates, including 3,4-dihydroxy-5-methoxybenzoate, for methyl transfer reactions. This research highlights the biochemical pathways utilized by certain bacteria to metabolize methoxyaromatic compounds and the role of these compounds in microbial metabolism (Stupperich & Konle, 1993).
Antioxidant and Lipoxygenase Inhibitory Activities
In pharmacological research, this compound has been identified to possess significant antioxidant and lipoxygenase inhibitory activities. Khan et al. (2008) isolated this compound from Cotoneaster racemiflora, showcasing its potential in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents (Khan et al., 2008).
作用機序
Target of Action
Methyl 3,4-dihydroxy-5-methoxybenzoate (MEHQ) is an organic compound that primarily targets oxidative stress in cells . It has been shown to protect neuronal cells from oxidative damage .
Mode of Action
MEHQ acts as an antioxidant, mitigating the effects of oxidative stress in cells . Oxidative stress occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. MEHQ’s antioxidant properties help neutralize these free radicals, thereby reducing oxidative stress .
Biochemical Pathways
MEHQ’s antioxidant effect is believed to be associated with the normalization of the level of TBARS (Thiobarbituric Acid Reactive Substances), a marker of oxidative stress . It also helps in reducing the levels of glutathione, a powerful antioxidant in the body, and restoring the diminished antioxidant enzyme activities .
Pharmacokinetics
It is known that mehq is soluble in organic solvents like ethanol, ether, and petroleum ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The primary result of MEHQ’s action is the reduction of oxidative stress in cells . By neutralizing free radicals, MEHQ helps prevent cellular damage and maintains the health and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MEHQ. For instance, MEHQ should be stored in a dry, well-ventilated place away from light and heat sources . It is also important to handle MEHQ with care as it is considered a toxic substance .
特性
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3934-86-9 | |
| Record name | M3OMG | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3934-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3934-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-O-METHYLGALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for Methyl 3,4-dihydroxy-5-methoxybenzoate isolated from Cotoneaster racemiflora?
A1: Research indicates that this compound exhibits significant antioxidant and lipoxygenase inhibitory activities. [, ] This suggests potential therapeutic applications related to oxidative stress and inflammation.
Q2: What is the significance of isolating new aromatic esters like Cotonoates A and B alongside this compound?
A2: The co-occurrence of Cotonoates A and B with this compound in Cotoneaster racemiflora [, ] provides insights into the plant's chemical diversity and potential synergistic effects of its constituents. Further research on these newly discovered esters may uncover additional bioactivities and contribute to understanding the plant's phytochemical profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

